1-Keto Dapagliflozin 3-O-beta-D-Glucuronide
Description
1-Keto Dapagliflozin 3-O-beta-D-Glucuronide is a metabolite of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Dapagliflozin is primarily used in the treatment of type 2 diabetes mellitus by inhibiting renal glucose reabsorption, thereby reducing blood glucose levels . The metabolite, 1-Keto Dapagliflozin 3-O-beta-D-Glucuronide, is formed in the liver and kidney through the action of uridine diphosphate glucuronosyltransferase-1A9 (UGT1A9) .
Properties
Molecular Formula |
C27H31ClO13 |
|---|---|
Molecular Weight |
599.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-(4-ethoxybenzoyl)phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H31ClO13/c1-2-38-13-6-3-11(4-7-13)17(30)14-9-12(5-8-15(14)28)23-22(35)24(18(31)16(10-29)39-23)40-27-21(34)19(32)20(33)25(41-27)26(36)37/h3-9,16,18-25,27,29,31-35H,2,10H2,1H3,(H,36,37)/t16-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 |
InChI Key |
BDBVWCQXCPMMAU-TTXBBOISSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Keto Dapagliflozin 3-O-beta-D-Glucuronide involves the glucuronidation of dapagliflozin. This process is catalyzed by the enzyme UGT1A9, which facilitates the attachment of a glucuronic acid moiety to dapagliflozin . Industrial production methods typically involve the use of recombinant UGT1A9 expressed in suitable host cells to achieve efficient glucuronidation .
Chemical Reactions Analysis
1-Keto Dapagliflozin 3-O-beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions include oxidized and reduced derivatives of the parent compound .
Scientific Research Applications
1-Keto Dapagliflozin 3-O-beta-D-Glucuronide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Keto Dapagliflozin 3-O-beta-D-Glucuronide involves its formation as a metabolite of dapagliflozin. Dapagliflozin inhibits SGLT2 in the renal proximal tubule, reducing glucose reabsorption and increasing urinary glucose excretion . The glucuronidation of dapagliflozin to form 1-Keto Dapagliflozin 3-O-beta-D-Glucuronide is a detoxification process that facilitates the excretion of the parent compound .
Comparison with Similar Compounds
1-Keto Dapagliflozin 3-O-beta-D-Glucuronide can be compared with other glucuronidated metabolites of SGLT2 inhibitors, such as:
- Canagliflozin 3-O-beta-D-Glucuronide
- Empagliflozin 3-O-beta-D-Glucuronide
These compounds share similar metabolic pathways but differ in their pharmacokinetic profiles and potency as SGLT2 inhibitors . 1-Keto Dapagliflozin 3-O-beta-D-Glucuronide is unique due to its specific formation from dapagliflozin and its role in the detoxification and excretion of the parent drug .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
